molecular formula C21H18ClN3O3S B10768613 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide

Cat. No.: B10768613
M. Wt: 427.9 g/mol
InChI Key: YWNUJKWNTHEOIR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK317314A is a compound known for its role as a dual inhibitor of Polo-like kinase 1 and Lymphocyte-oriented kinase. It has been studied extensively for its potential therapeutic applications, particularly in the context of cancer treatment. The compound has shown promise in inhibiting the growth and survival of certain cancer cells, making it a subject of interest in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK317314A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product.

Industrial Production Methods

Industrial production of GSK317314A would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. Techniques such as crystallization, filtration, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

GSK317314A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of GSK317314A.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

GSK317314A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.

    Biology: Investigated for its role in cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly for tumors that are resistant to conventional therapies.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

GSK317314A exerts its effects by inhibiting Polo-like kinase 1 and Lymphocyte-oriented kinase. These kinases play crucial roles in cell division and survival. By inhibiting their activity, GSK317314A disrupts the cell cycle, leading to cell death in cancer cells. The compound also affects various signaling pathways, including those involved in apoptosis and DNA repair .

Comparison with Similar Compounds

Similar Compounds

    GSK237701A: Another dual inhibitor with similar kinase targets.

    GW301789X: A MAPK3 inhibitor with overlapping applications.

    GR269666A: An ErbB4 kinase inhibitor with distinct molecular targets.

Uniqueness

GSK317314A is unique in its dual inhibition of Polo-like kinase 1 and Lymphocyte-oriented kinase, which makes it particularly effective in targeting specific cancer cells. Its ability to inhibit multiple kinases simultaneously sets it apart from other compounds that target only a single kinase .

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxybenzimidazol-1-yl)thiophene-2-carboxamide

InChI

InChI=1S/C21H18ClN3O3S/c1-12(14-5-3-4-6-15(14)22)28-18-10-19(29-20(18)21(23)26)25-11-24-16-8-7-13(27-2)9-17(16)25/h3-12H,1-2H3,(H2,23,26)/t12-/m1/s1

InChI Key

YWNUJKWNTHEOIR-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.